1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea typically involves the reaction of 2-aminobenzothiazole with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes, including the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or DMF, catalysts such as piperidine, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound may also interact with DNA or proteins, leading to its biological effects .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-Methyl-1,3-benzothiazol-2-yl): Used in the synthesis of dyes and pigments.
Benzothiazole-1 H-imidazole-1-carboxamide: Investigated for its potential anti-tubercular activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its cyclohexylurea moiety differentiates it from other benzothiazole derivatives and contributes to its unique reactivity and applications.
Properties
CAS No. |
26129-98-6 |
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Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-cyclohexylurea |
InChI |
InChI=1S/C14H17N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17,18) |
InChI Key |
GSZWNLGKLPSPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC3=CC=CC=C3S2 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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